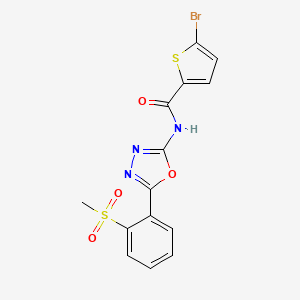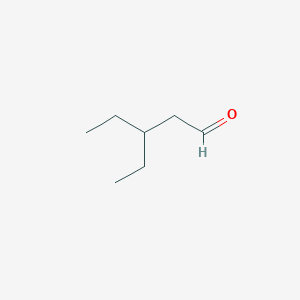
3-Ethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylpentanal: is an organic compound with the molecular formula C7H14O . It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. The structure of this compound consists of a seven-carbon chain with an ethyl group attached to the third carbon and an aldehyde group at the terminal carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylpentanal can be synthesized through several methods, including:
Oxidation of 3-Ethylpentanol: This method involves the oxidation of 3-Ethylpentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound.
Hydroformylation of 2-Ethyl-1-butene: This process involves the hydroformylation of 2-Ethyl-1-butene using a rhodium catalyst in the presence of carbon monoxide and hydrogen gas to produce this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydroformylation process due to its efficiency and scalability. The reaction is carried out in a high-pressure reactor with a rhodium catalyst, and the product is purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylpentanal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 3-Ethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-Ethylpentanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group in this compound can undergo nucleophilic addition reactions with reagents such as Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 3-Ethylpentanoic acid
Reduction: 3-Ethylpentanol
Nucleophilic Addition: Secondary alcohols
Aplicaciones Científicas De Investigación
3-Ethylpentanal has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of other aldehydes and alcohols.
Biology: this compound is used in studies related to metabolic pathways and enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds and as a building block for drug development.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethylpentanal involves its reactivity as an aldehyde. The formyl group (-CHO) is highly reactive and can undergo various chemical transformations. In biological systems, aldehydes like this compound can participate in enzyme-catalyzed reactions, forming Schiff bases with amino groups in proteins and nucleic acids. This reactivity is crucial for its role in metabolic pathways and biochemical processes.
Comparación Con Compuestos Similares
Pentanal: A five-carbon aldehyde with similar reactivity but lacking the ethyl group.
Hexanal: A six-carbon aldehyde with similar properties but a longer carbon chain.
2-Ethylhexanal: An eight-carbon aldehyde with an ethyl group at the second carbon.
Comparison:
Uniqueness: 3-Ethylpentanal is unique due to the presence of the ethyl group at the third carbon, which influences its reactivity and physical properties. This structural feature differentiates it from other aldehydes like pentanal and hexanal.
Reactivity: The presence of the ethyl group can affect the steric and electronic properties of the molecule, potentially altering its reactivity in chemical reactions compared to similar aldehydes.
Propiedades
IUPAC Name |
3-ethylpentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJLVHXVBWTMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B3009947.png)
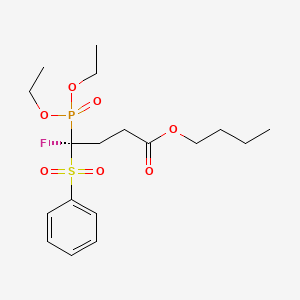
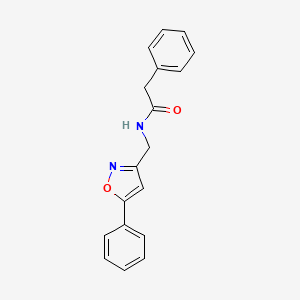
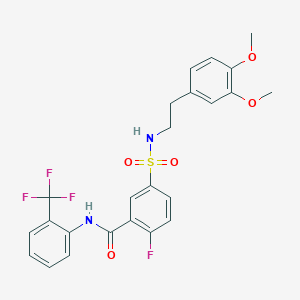
![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)

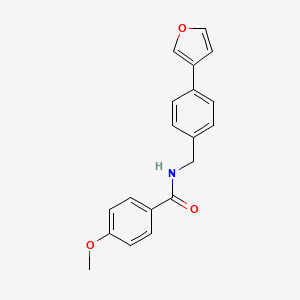
![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)
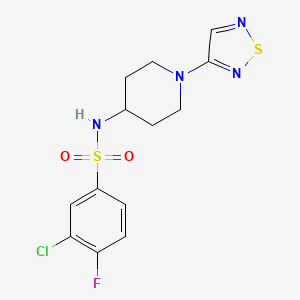
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3009967.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)
